molecular formula C17H19N3O B15023005 1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine

1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B15023005
M. Wt: 281.35 g/mol
InChI Key: STHWZAGYVMRVRG-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. Its molecular structure consists of a benzimidazole core substituted with an ethyl group at the 1-position and a 3-methoxybenzyl group at the N-position.

Preparation Methods

The synthesis of 1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated at the 1-position using ethyl halides in the presence of a base such as potassium carbonate.

    N-Benzylation: The final step involves the N-benzylation of the benzimidazole derivative with 3-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted benzimidazole derivatives.

Scientific Research Applications

1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-ethyl-N-(3-methoxybenzyl)-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:

    1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine: This compound has a piperidine core instead of a benzimidazole core, which may result in different biological activities and applications.

    1-ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine:

    1-ethyl-N-(3-methoxybenzyl)-1H-tetrazol-5-amine: The tetrazole core in this compound may confer unique properties, such as increased stability and different pharmacological profiles.

The uniqueness of this compound lies in its benzimidazole core, which is known for its versatility and potential biological activities.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C17H19N3O/c1-3-20-16-10-5-4-9-15(16)19-17(20)18-12-13-7-6-8-14(11-13)21-2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

STHWZAGYVMRVRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)OC

Origin of Product

United States

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